molecular formula C17H18ClNO2 B14404754 Propan-2-yl benzyl(2-chlorophenyl)carbamate CAS No. 88343-34-4

Propan-2-yl benzyl(2-chlorophenyl)carbamate

Cat. No.: B14404754
CAS No.: 88343-34-4
M. Wt: 303.8 g/mol
InChI Key: YJSCLYRKRNULNV-UHFFFAOYSA-N
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Description

Propan-2-yl benzyl(2-chlorophenyl)carbamate is a chemical compound known for its diverse applications in various fields such as agriculture, medicine, and scientific research. It is a carbamate ester that exhibits unique properties making it valuable for different industrial and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propan-2-yl benzyl(2-chlorophenyl)carbamate can be synthesized through several methods. One common synthetic route involves the reaction of 3-chlorophenyl isocyanate with isopropanol. Another method includes the reaction of 3-chloroaniline with isopropyl chloroformate in the presence of sodium hydroxide .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl benzyl(2-chlorophenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide and various halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while substitution reactions can produce various substituted carbamates.

Scientific Research Applications

Propan-2-yl benzyl(2-chlorophenyl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Propan-2-yl benzyl(2-chlorophenyl)carbamate involves its interaction with specific molecular targets. In the case of its use as a herbicide, the compound is absorbed by plants and interferes with essential biological processes such as oxidative phosphorylation and photosynthesis . This leads to the inhibition of plant growth and development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propan-2-yl benzyl(2-chlorophenyl)carbamate is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its ability to undergo various chemical reactions and its diverse applications in different fields make it a valuable compound for research and industrial purposes.

Properties

CAS No.

88343-34-4

Molecular Formula

C17H18ClNO2

Molecular Weight

303.8 g/mol

IUPAC Name

propan-2-yl N-benzyl-N-(2-chlorophenyl)carbamate

InChI

InChI=1S/C17H18ClNO2/c1-13(2)21-17(20)19(12-14-8-4-3-5-9-14)16-11-7-6-10-15(16)18/h3-11,13H,12H2,1-2H3

InChI Key

YJSCLYRKRNULNV-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)N(CC1=CC=CC=C1)C2=CC=CC=C2Cl

Origin of Product

United States

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